molecular formula C9H12N2O4S B14846804 4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide

4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide

Cat. No.: B14846804
M. Wt: 244.27 g/mol
InChI Key: BITGTYSDPXIVGN-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide is an organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved can vary depending on the specific biological context, but they often include inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Hydroxy-N-methyl-2-(methylsulfonamido)benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of both hydroxyl and sulfonamide groups

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

4-hydroxy-2-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-10-9(13)7-4-3-6(12)5-8(7)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13)

InChI Key

BITGTYSDPXIVGN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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